molecular formula C18H17N3O4 B7715168 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-methylbenzamide

2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-methylbenzamide

Cat. No.: B7715168
M. Wt: 339.3 g/mol
InChI Key: JBVNAHHUGMCRTC-UHFFFAOYSA-N
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Description

2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-methylbenzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-methylbenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-methylbenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-19-18(22)14-5-3-4-6-15(14)24-11-16-20-17(21-25-16)12-7-9-13(23-2)10-8-12/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVNAHHUGMCRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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